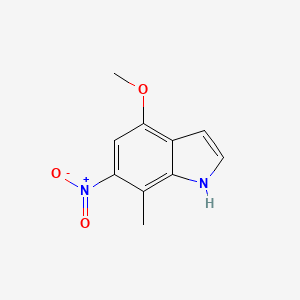

4-methoxy-7-methyl-6-nitro-1H-indole

Description

Properties

IUPAC Name |

4-methoxy-7-methyl-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-6-8(12(13)14)5-9(15-2)7-3-4-11-10(6)7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQIOTMJACGJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1[N+](=O)[O-])OC)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288977 | |

| Record name | 4-Methoxy-7-methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-08-7 | |

| Record name | 4-Methoxy-7-methyl-6-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-7-methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to 4-methoxy-7-methyl-6-nitro-1H-indole: An In-depth Technical Analysis

Introduction: The Structural Significance of a Substituted Indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of 4-methoxy-7-methyl-6-nitro-1H-indole imparts a unique electronic and steric profile. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group is expected to significantly influence its chemical reactivity and biological activity. Accurate characterization of this molecule is paramount, and spectroscopic techniques provide the most powerful tools for elucidating its structure and purity.

Predicted Spectroscopic Data and In-depth Interpretation

The following sections detail the predicted spectroscopic data for 4-methoxy-7-methyl-6-nitro-1H-indole. The predictions are derived from the established effects of substituents on the indole ring system, with supporting data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-methoxy-7-methyl-6-nitro-1H-indole are presented below, with a detailed rationale for the predicted chemical shifts and coupling patterns.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (H1) | ~11.5 | br s | - | The acidic proton on the indole nitrogen typically appears as a broad singlet at a downfield chemical shift. |

| H2 | ~7.5 | t | ~2.5 | The C2 proton will likely be a triplet due to coupling with the C3 protons. |

| H3 | ~6.5 | t | ~2.5 | The C3 proton will show a similar coupling pattern to the C2 proton. |

| H5 | ~7.8 | s | - | The proton at C5 is isolated and will appear as a singlet. The electron-withdrawing effect of the adjacent nitro group will shift it downfield. |

| OCH₃ | ~3.9 | s | - | The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring. |

| CH₃ | ~2.5 | s | - | The methyl protons will also appear as a sharp singlet. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~125 | The chemical shift of C2 in the indole ring. |

| C3 | ~102 | The chemical shift of C3 in the indole ring. |

| C3a | ~128 | A quaternary carbon, its shift is influenced by the fused ring system. |

| C4 | ~150 | The C4 carbon is attached to the electron-donating methoxy group, leading to a downfield shift. |

| C5 | ~110 | The chemical shift is influenced by the adjacent nitro and methoxy groups. |

| C6 | ~140 | The C6 carbon is attached to the electron-withdrawing nitro group, resulting in a significant downfield shift. |

| C7 | ~120 | The C7 carbon is attached to the methyl group. |

| C7a | ~135 | A quaternary carbon at the ring junction. |

| OCH₃ | ~56 | The typical chemical shift for a methoxy carbon. |

| CH₃ | ~15 | The typical chemical shift for a methyl carbon attached to an aromatic ring. |

Causality Behind NMR Predictions:

The predictions for the ¹H and ¹³C NMR spectra are based on the principle of substituent additivity. The electron-donating methoxy group at the C4 position will shield the protons and carbons in its vicinity, causing an upfield shift, while the electron-withdrawing nitro group at the C6 position will have the opposite effect, causing a downfield shift. The methyl group at C7 will have a weaker electron-donating effect. These competing effects determine the final chemical shifts. For instance, the singlet nature of the H5 proton is a direct consequence of its isolation from other protons on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 4-methoxy-7-methyl-6-nitro-1H-indole are summarized below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1620-1450 | C=C (aromatic) | Stretching |

| ~1550 and ~1350 | N-O (nitro) | Asymmetric and Symmetric Stretching |

| ~1250 | C-O (methoxy) | Stretching |

Interpretation of IR Data:

The presence of a sharp peak around 3400 cm⁻¹ would be a clear indication of the N-H stretch of the indole ring. The two strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The C-O stretching of the methoxy group is expected to appear as a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 206 | [M]⁺, Molecular ion |

| 191 | [M - CH₃]⁺, Loss of a methyl radical |

| 176 | [M - NO]⁺, Loss of nitric oxide |

| 160 | [M - NO₂]⁺, Loss of nitrogen dioxide |

| 148 | [M - CH₃ - NO₂]⁺, Subsequent loss of a methyl radical and nitrogen dioxide |

Fragmentation Analysis:

The molecular ion peak is predicted to be at m/z 206. The fragmentation pattern will likely involve the loss of the substituents. The loss of a methyl radical (15 Da) from the molecular ion would result in a peak at m/z 191. The nitro group can be lost as NO (30 Da) or NO₂ (46 Da), leading to peaks at m/z 176 and 160, respectively. Further fragmentation of these initial daughter ions would lead to the other observed peaks.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a sample of 4-methoxy-7-methyl-6-nitro-1H-indole.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove any atmospheric H₂O and CO₂ signals.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Key Concepts

To aid in the understanding of the structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 4-methoxy-7-methyl-6-nitro-1H-indole.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a robust, theory-backed prediction of the spectroscopic data for 4-methoxy-7-methyl-6-nitro-1H-indole. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule in their synthetic and analytical endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any prediction, experimental verification remains the gold standard, and this guide serves as a valuable roadmap for such future investigations.

References

Due to the predictive nature of this guide for a compound with limited publicly available data, the references would typically include foundational spectroscopy textbooks and research articles on the spectroscopic properties of related indole derivatives. For the purpose of this demonstration, specific URLs from the initial search are not directly applicable as they did not contain data for the target molecule. A comprehensive reference list would be compiled from sources covering the spectroscopy of substituted indoles.

The Ascendant Therapeutic Potential of Methoxy-Nitro-Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Pharmacological Promise of a Privileged Scaffold

The indole nucleus, a cornerstone of medicinal chemistry, continues to provide a fertile ground for the discovery of novel therapeutic agents. Its inherent bioactivity, stemming from its structural resemblance to endogenous molecules like tryptophan, has led to the development of numerous approved drugs.[1] The strategic functionalization of this privileged scaffold with methoxy and nitro groups has emerged as a powerful approach to modulate and enhance its pharmacological properties, giving rise to a class of compounds with significant potential in oncology, infectious diseases, and neurodegenerative disorders. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships of methoxy-nitro-indole derivatives, offering valuable insights for researchers and drug development professionals.

I. Synthetic Strategies: Building the Methoxy-Nitro-Indole Core

The construction of the methoxy-nitro-indole scaffold can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

A. Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis remains a widely employed and adaptable method for the preparation of substituted indoles.[2][3][4] This acid-catalyzed reaction involves the condensation of a (methoxyphenyl)hydrazine with a nitro-substituted aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form the indole ring.[2][3]

Experimental Protocol: Fischer Indole Synthesis of a Methoxy-Nitro-Indole Derivative

-

Hydrazone Formation:

-

Dissolve the selected (methoxyphenyl)hydrazine (1.0 eq) and the nitro-substituted aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[4]

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Indolization:

-

Heat the reaction mixture containing the phenylhydrazone under reflux for several hours. The reaction progress is monitored by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired methoxy-nitro-indole derivative.

-

Diagram of the Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

B. Nitration of Methoxyindoles: A Direct Functionalization Route

Direct nitration of a pre-existing methoxyindole scaffold offers a more direct route to certain isomers. The methoxy group, being an ortho-, para-directing group, influences the regioselectivity of the electrophilic aromatic substitution.[6]

Experimental Protocol: Nitration of a Methoxyindole

-

Dissolution: Dissolve the starting methoxyindole (1.0 eq) in a suitable solvent like glacial acetic acid or a mixture of acetic acid and acetic anhydride at a low temperature (0-5 °C).[6]

-

Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent. A common choice is a mixture of concentrated nitric acid and concentrated sulfuric acid.[6]

-

Addition: Slowly add the nitrating agent dropwise to the indole solution while maintaining the low temperature and stirring vigorously to control the exothermic reaction.[6]

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Quenching and Isolation: Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.[6]

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

II. Anticancer Activity: A Multi-pronged Attack on Malignancy

Methoxy-nitro-indole derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines through diverse mechanisms of action.

A. Inhibition of Tubulin Polymerization

A key mechanism of action for several anticancer methoxy-nitro-indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][7][8] This interference with the cell's cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[9][10]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a 3,4,5-trimethoxyphenyl group is often associated with potent tubulin polymerization inhibition.[3]

-

Substitutions on the indole ring significantly influence activity. For instance, a 6-nitro group has been shown to result in high potency against resistant colorectal cancer cells.[3]

-

The position of the methoxy group on the indole nucleus also plays a crucial role, with some studies indicating that a C-6 methoxy group is important for inhibiting cell growth.[10]

Table 1: Anticancer Activity of Selected Methoxy-Nitro-Indole Derivatives

| Compound ID | Methoxy Position | Nitro Position | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 1 | 5-OCH₃ | 6-NO₂ | HCT-116/L (Oxaliplatin-resistant) | 0.015 | Tubulin Polymerization Inhibition | [3] |

| 2 | 7-OCH₃ | 6-NO₂ | HCT-116/L (Oxaliplatin-resistant) | 0.024 | Tubulin Polymerization Inhibition | [3] |

| 3 | - | 3-NO₂ | SK-OV-3 | >50 | c-Src Kinase Inhibition | [11] |

| 4 | 5-OCH₃ | - | MCF-7 | 4.1 | Tubulin Polymerization Inhibition | [12] |

| 5 | - | 5-NO₂ | HeLa | 5.08 | c-Myc G-Quadruplex Binder | [13] |

| 6 | 3-OCH₃ (on phenyl) | 3-NO₂ | MCF-7 | 14.5 | Apoptosis Induction | [14] |

B. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[15] Certain indole derivatives have been shown to inhibit this pathway, making them attractive candidates for cancer treatment.[16][17][18] While specific studies on methoxy-nitro-indoles targeting this pathway are emerging, the broader class of indoles demonstrates significant potential.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by Indole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][19]

-

Compound Treatment: Treat the cells with serial dilutions of the methoxy-nitro-indole derivatives for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[5][19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol/HCl) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Methoxy-nitro-indole derivatives have shown promising activity against a range of bacteria and fungi, including drug-resistant strains.[4][20]

Mechanism of Action Insights:

-

Some nitro-substituted indoles, such as 5-nitro-2-phenylindole, are known to inhibit bacterial efflux pumps like NorA in Staphylococcus aureus, thereby increasing the susceptibility of the bacteria to antibiotics.[4][20]

-

The antimicrobial activity of nitroaromatic compounds, in general, is often dependent on the enzymatic reduction of the nitro group, leading to the formation of toxic intermediates that can damage cellular components.[21]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a nitro group, particularly at the 5-position of the indole ring, appears to be beneficial for antibacterial activity.[4]

-

Methoxy substitution has also been reported to be advantageous for antimicrobial activity.[20]

-

The overall lipophilicity of the molecule can influence its antimicrobial efficacy.[22]

Table 2: Antimicrobial Activity of Selected Methoxy-Nitro-Indole Derivatives

| Compound ID | Methoxy Position | Nitro Position | Microorganism | MIC (µg/mL) | Reference |

| 7 | 5-OCH₃ | - | Bacillus cereus | 3.9 | [4] |

| 8 | - | 3-NO₂ | Salmonella typhi | 15.6 | [4] |

| 9 | - | - | Candida krusei | 3.125 | [20] |

| 10 | Methoxy-substituted | - | S. aureus, E. coli, etc. | 0.16–2.67 (µM) | [23] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the methoxy-nitro-indole derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[20]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Methoxy-nitro-indole derivatives are emerging as a promising class of neuroprotective agents due to their antioxidant and anti-inflammatory properties.[19][24][25][26]

Mechanism of Action Insights:

-

Antioxidant Effects: Many indole derivatives exhibit potent antioxidant activity, scavenging reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.[19][27]

-

Modulation of Neuroprotective Signaling Pathways: Indole compounds can activate pro-survival signaling pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of antioxidant enzymes.[5][6][27][28] Some indole derivatives also modulate the PI3K/Akt signaling pathway, which is crucial for neuronal survival.[5][6][28]

-

Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. Methoxy-nitro-indole derivatives can mitigate neuroinflammation by reducing the production of pro-inflammatory mediators.[19]

-

Amyloid Disaggregation: In the context of Alzheimer's disease, some indole derivatives have been shown to promote the disaggregation of amyloid-β peptides, which are the primary component of the characteristic plaques found in the brains of Alzheimer's patients.[19]

Sources

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cib.csic.es [cib.csic.es]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ias.ac.in [ias.ac.in]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. hilarispublisher.com [hilarispublisher.com]

- 27. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and Isolation of Novel Indole Alkaloids

Introduction: The Enduring Allure of the Indole Scaffold

Indole alkaloids are a vast and structurally diverse class of natural products, characterized by the presence of an indole nucleus.[1] With over 4,100 known compounds, this family has been a cornerstone of pharmacology and medicine for decades.[2] Their sources are as varied as their structures, found in plants, fungi, bacteria, and marine organisms.[2][3] The significance of indole alkaloids is underscored by their potent biological activities, which include anticancer (e.g., vinblastine, vincristine), antihypertensive (e.g., reserpine), and antimicrobial properties.[4][5] Many have served as leads for novel therapeutics, making the quest for novel indole alkaloids a critical endeavor in modern drug discovery.[5][6]

This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel indole alkaloids. It is designed for researchers and drug development professionals, moving beyond simple protocols to explain the underlying scientific rationale for each step in the workflow. We will navigate the journey from initial sample collection to the definitive structural elucidation of a pure, novel compound.

Chapter 1: Strategic Sourcing and Sample Preparation

The discovery process begins not in the lab, but in the field. The choice of biological source material is a critical determinant of success. Historically, ethnobotanical leads—plants used in traditional medicine—have been a fruitful source. Modern approaches also include chemo-ecological strategies (observing chemical interactions in ecosystems) and screening of organisms from unique or extreme environments, such as marine sponges and endophytic fungi, which are rich sources of bioactive metabolites.[2][6]

Scientist's Insight: The probability of discovering novel chemistry is highest in organisms that have evolved in competitive environments. A marine sponge, for example, is a sessile organism that relies exclusively on chemical defense, making it a prime candidate for producing unique and potent alkaloids.[6]

Protocol 1: Sample Collection and Preparation

-

Collection: Collect a representative sample of the organism (e.g., leaves, bark, fungal culture, or whole marine invertebrate). Document the collection meticulously with GPS coordinates, date, time, and taxonomic identification.

-

Preservation: To prevent enzymatic or microbial degradation of metabolites, samples should be processed immediately. Plant materials are typically air-dried in a well-ventilated area away from direct sunlight or freeze-dried (lyophilized). Microbial or marine samples are often frozen immediately at -80°C.

-

Grinding: Once dried, grind the material into a fine powder using a mill.[7] This dramatically increases the surface area, which is essential for efficient solvent extraction.[7][8] Store the powdered material in airtight containers at a low temperature.

Chapter 2: Extraction - Liberating the Molecules of Interest

Extraction is the process of dissolving the target alkaloids from the complex biomass into a solvent. The choice of method and solvent is dictated by the polarity of the target compounds and the nature of the source material.

| Method | Principle | Advantages | Disadvantages | Best For |

| Maceration | Soaking the material in a solvent at room temperature for an extended period.[9] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, potentially incomplete extraction. | Initial small-scale screening. |

| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent.[9] | Highly efficient and exhaustive. | Requires heat, which can degrade sensitive compounds; uses large solvent volumes. | Stable, non-polar to moderately polar compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[10] | Fast, efficient, operates at lower temperatures. | Can generate free radicals that may alter compounds. | Broad range of polarities; thermolabile compounds. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent, offering properties of both a gas and a liquid.[10][11] | Highly selective, solvent-free final product, low temperatures. | High initial equipment cost, complex method development. | Non-polar compounds; creating "green" extracts. |

Protocol 2: General-Purpose Acid-Base Extraction for Alkaloids

This method leverages the basicity of the nitrogen atom present in all alkaloids to selectively separate them from neutral and acidic compounds.[12][13]

-

Initial Extraction: Macerate 100 g of powdered plant material with 1 L of 80% methanol in water overnight. Filter and repeat the extraction twice more. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude aqueous suspension.

-

Acidification: Adjust the pH of the aqueous suspension to pH 2-3 with 1 M hydrochloric acid (HCl). This protonates the basic alkaloids, forming water-soluble salts.

-

Defatting: Perform a liquid-liquid extraction on the acidic solution using a non-polar solvent like hexane or dichloromethane. This removes fats, oils, and other neutral compounds, which will partition into the organic layer. Discard the organic layer.[7]

-

Basification: Adjust the pH of the remaining aqueous layer to pH 9-10 with ammonium hydroxide. This deprotonates the alkaloids, rendering them neutral and soluble in organic solvents.

-

Final Extraction: Immediately perform a liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate. The neutral alkaloids will now partition into the organic layer.

-

Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.

Chapter 3: Dereplication - The Strategy to Avoid Rediscovery

One of the most significant challenges in natural product research is the frequent re-isolation of known compounds. Dereplication is the process of rapidly identifying known compounds in a crude extract at an early stage, allowing researchers to focus their efforts on potentially novel molecules.[14][15] The modern standard for dereplication is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

The Dereplication Workflow:

-

LC-MS/MS Analysis: The crude alkaloid extract is injected into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The HPLC separates the components of the mixture, and the mass spectrometer provides two key pieces of information for each component: its accurate mass (allowing for molecular formula prediction) and its MS/MS fragmentation pattern.[15]

-

Database Matching: The acquired MS/MS data are then compared against spectral libraries and databases.[14][16] Platforms like the Global Natural Products Social Molecular Networking (GNPS) platform use molecular networking, where MS/MS spectra are organized based on similarity.[15][16] This allows for the putative identification of entire molecular families within the extract.

-

Prioritization: Compounds whose mass and/or fragmentation pattern do not match any known entries in the databases are flagged as potentially novel and prioritized for isolation.

Caption: The dereplication workflow using LC-MS/MS to prioritize novel compounds.

Chapter 4: Chromatographic Isolation - The Path to Purity

Once a potentially novel compound is identified, the primary goal becomes its purification from the complex crude extract. This is almost always achieved through a multi-step chromatographic strategy, progressing from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

The Isolation Funnel:

-

Bulk Separation (Column Chromatography): The first step is often low-pressure column chromatography (CC) over a stationary phase like silica gel or alumina.[18] This separates the crude extract into several less complex fractions based on polarity.

-

Scientist's Insight: Indole alkaloids, being basic, can interact strongly with the acidic silanol groups on silica gel, leading to poor peak shape (tailing) and potential degradation.[18] It is common practice to add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase to mask these active sites and improve separation.[18]

-

-

Intermediate Purification: Fractions of interest from the initial column are often subjected to further purification. This might involve another column with a different stationary phase (e.g., reversed-phase C18 silica) or size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds by size.

-

Final Purification (HPLC): The final step to achieve >95% purity is almost always preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).[19] Reversed-phase HPLC is the most common method for indole alkaloids, offering excellent resolution.[11][19]

Caption: A typical chromatographic workflow for the isolation of a target compound.

Protocol 3: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane). Carefully pour the slurry into a glass column, allowing the stationary phase to pack evenly without air bubbles.

-

Sample Loading: Dissolve the crude extract (e.g., 1 g) in a minimal amount of solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.

-

Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., stepping from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, and so on). This is called a step gradient.

-

Fraction Collection: Collect the eluate in separate test tubes. The volume of each fraction should be consistent (e.g., 10-15 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain compounds. Pool fractions with similar TLC profiles.

-

Analysis: Analyze the pooled fractions (e.g., by LC-MS) to identify which ones contain the target compound for further purification by HPLC.

Chapter 5: Structural Elucidation - Defining the Novel Molecule

With a pure compound in hand, the final and most intellectually stimulating phase is determining its exact chemical structure. This is a puzzle solved by combining data from several powerful spectroscopic techniques.[20][21]

The Spectroscopic Toolkit:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition (molecular formula).[22]

-

1D Nuclear Magnetic Resonance (NMR):

-

2D Nuclear Magnetic Resonance (NMR): These experiments reveal correlations between atoms, which are essential for piecing together the molecular skeleton.[20][23]

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting molecular fragments.

-

Trustworthiness Check: The structure must be self-validating. Every piece of data from every experiment (MS, ¹H, ¹³C, COSY, HSQC, HMBC) must be consistent with the proposed final structure. Any contradiction indicates an incorrect assignment or structure. For particularly complex or unusual structures, total chemical synthesis may be required for ultimate confirmation.[20]

Caption: The logical integration of spectroscopic data for structure elucidation.

Chapter 6: Biological Evaluation - Assigning Function to Form

The discovery of a novel chemical structure is a significant scientific achievement, but its value is magnified immensely if it possesses useful biological activity. Once a structure is confirmed, the pure compound is submitted to a battery of biological assays to determine its pharmacological potential.[24]

Screening can be target-based (testing against a specific enzyme or receptor) or phenotypic (testing for an effect on whole cells, like cytotoxicity or antimicrobial activity).[25] For indole alkaloids, common initial screens include:

-

Cytotoxicity assays against various cancer cell lines.[4]

-

Antimicrobial assays against pathogenic bacteria and fungi.[26]

-

Antiviral assays. [5]

-

Enzyme inhibition assays (e.g., kinases, proteases).

The results of these assays can help establish a Structure-Activity Relationship (SAR), providing insights into which parts of the molecule are essential for its biological effect and guiding future efforts in medicinal chemistry to develop more potent and selective analogs.[25][27]

Conclusion

The discovery of novel indole alkaloids is a multidisciplinary endeavor that integrates natural history, analytical chemistry, and pharmacology. The modern workflow, characterized by the crucial upfront step of LC-MS-based dereplication, has significantly streamlined the process, allowing researchers to focus on the most promising leads. While the technologies have evolved, the core principles of meticulous extraction, logical chromatographic separation, and rigorous spectroscopic analysis remain the bedrock of natural product discovery. Each novel indole alkaloid that is discovered and characterized not only adds to our fundamental chemical knowledge but also holds the potential to become a lead for the next generation of life-saving medicines.

References

- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applic

- Various Dereplication Strategies Using LC-MS for Rapid Natural Product Lead Identification and Drug Discovery. (2025).

- Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Labor

- The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. Unknown Source.

- A two-stage MS feature dereplication strategy for n

- Capillary Gas Chromatographic Analysis of Indole Alkaloids. Unknown Source.

- A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. (2025). bioRxiv.

- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC.

- A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. (2025). bioRxiv.

- Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics. (2024). MDPI.

- Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chrom

- How Does NMR Help Identify Natural Compounds?. (2025).

- (PDF) Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode. (2025).

- Technical Support Center: Purific

- Recent developments in marine indole alkaloid synthesis. PubMed.

- Methods for isolating alkaloids

- Structure Elucid

- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Unknown Source.

- A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007). PMC.

- Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (2023). Unknown Source.

- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Unknown Source.

- Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. (2023). Unknown Source.

- Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). MDPI.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Unknown Source.

- Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. (2022).

- Alkaloid Extraction Methods. Lifeasible.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Unknown Source.

- Natural Product Structure Elucidation by NMR Spectroscopy.

- Alkaloid Extraction: Definition & Methods. Study.com.

- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025). Unknown Source.

- New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids.

- Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. (2016). Books.

- Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. (2020). Unknown Source.

- Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects [mdpi.com]

- 7. Alkaloid Extraction: Definition & Methods | Study.com [study.com]

- 8. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 9. innspub.net [innspub.net]

- 10. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. EP2475374A2 - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]

- 13. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 16. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. researchgate.net [researchgate.net]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. hyphadiscovery.com [hyphadiscovery.com]

- 24. Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 25. biorxiv.org [biorxiv.org]

- 26. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

literature review of nitroindole synthesis and reactivity

An In-Depth Technical Guide to the Synthesis and Reactivity of Nitroindoles for Drug Discovery Professionals

Introduction: The Nitroindole Scaffold - A Paradox of Reactivity and Potential

Indole and its derivatives are cornerstones of medicinal chemistry, recognized as "privileged structures" due to their prevalence in natural products and FDA-approved drugs.[1][2] The indole nucleus is classically defined by its electron-rich character, predisposing it to electrophilic substitution, primarily at the C3 position.[3] However, the introduction of a nitro group—a potent electron-withdrawing substituent—dramatically inverts this electronic profile. This transformation turns the indole from a nucleophile into an electrophile, unlocking a treasure trove of synthetic possibilities that are inaccessible to the parent heterocycle.

This guide serves as a comprehensive exploration of nitroindole chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for accessing these versatile building blocks and dissect the unique reactivity imparted by the nitro group. The focus will remain on the causality behind experimental choices, providing not just protocols, but a deeper understanding of how to harness the power of nitroindoles in the synthesis of complex, biologically active molecules.[4][5]

The strategic placement of a nitro group on the indole scaffold is the first critical step. The choice of method is dictated by the desired substitution pattern and the overall complexity of the target molecule. Broadly, these syntheses can be categorized into two main approaches: direct nitration of a pre-formed indole ring and the construction of the indole nucleus from a nitro-substituted precursor.

A. Direct Electrophilic Nitration of Indoles

Direct nitration is the most atom-economical approach. However, the indole ring's sensitivity to strong acids requires careful selection of nitrating agents to avoid polymerization and control regioselectivity.[6]

Mechanism and Regioselectivity: The pyrrole ring of indole is significantly more activated towards electrophiles than the benzene ring. Attack is favored at the C3 position, as this allows the positive charge of the intermediate to be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the carbocyclic ring.[3]

Common Nitrating Systems:

| Nitrating Agent | Typical Conditions | Regioselectivity | Notes & Rationale |

| Nitric Acid/Acetic Anhydride | Low temperatures | Primarily C3 | A classic method; acetic anhydride moderates the reactivity of nitric acid, but can still be too harsh for sensitive substrates.[3] |

| Trifluoroacetyl nitrate (CF₃COONO₂) | Sub-room temperature, non-acidic | C3 | Generated in situ from ammonium nitrate and trifluoroacetic anhydride. Offers a mild, metal-free, and environmentally friendlier alternative to strong acids, with good functional group tolerance.[6][7] |

| Copper-mediated C-H Nitration | Cu(OAc)₂, AgNO₂, O₂ | C2 and C3 | A domino reaction that can achieve C-H iodination and nitration in one step, providing access to uniquely substituted products like 3-iodo-2-nitroindoles.[8] |

A workflow for the synthesis of nitroindoles can be visualized as follows, highlighting the two primary strategic approaches.

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic substitution at the indole [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Copper-mediated domino C–H iodination and nitration of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: 4-Methoxy-7-methyl-6-nitro-1H-indole in Next-Gen ADC Payload Synthesis

Based on the structural pharmacophore and its position in the chemical space of oncology therapeutics, 4-methoxy-7-methyl-6-nitro-1H-indole is identified as a high-value synthetic intermediate primarily used in the development of Antibody-Drug Conjugate (ADC) payloads (specifically Duocarmycin and CC-1065 analogues) and bioreductive alkylating agents . Its specific substitution pattern—combining an electron-donating methoxy group, a steric methyl blocker, and a reducible nitro group—makes it a critical precursor for generating the DNA-alkylating subunits of next-generation chemotherapeutics.

The following Application Note is designed for medicinal chemists and process scientists.

Executive Summary

Compound: 4-Methoxy-7-methyl-6-nitro-1H-indole CAS: 1167056-08-7 Molecular Formula: C10H10N2O3 Molecular Weight: 206.20 g/mol

Core Application: This compound serves as a "privileged scaffold" for the synthesis of DNA minor groove alkylators belonging to the Duocarmycin, CC-1065, and Yatakemycin families. These agents are among the most potent cytotoxic payloads used in Antibody-Drug Conjugates (ADCs) due to their picomolar potency. The 6-nitro group is a masked amine functionality essential for the subsequent cyclization to the bioactive spirocyclopropylcyclohexadienone (or chloromethyl-dihydroindole) pharmacophore, while the 7-methyl group provides critical steric bulk to modulate DNA binding affinity and stability.

Scientific Rationale & Mechanism of Action[1]

The Pharmacophore Precursor

The transformation of 4-methoxy-7-methyl-6-nitro-1H-indole into a bioactive drug involves its conversion into a tricyclic system (e.g., pyrrolo[3,2-e]indole or benzo[1,2-b:4,3-b']dipyrrole).

-

4-Methoxy Group: Acts as an electronic toggle. In the final drug, this oxygen often becomes part of the vinylogous amide system or remains as a methoxy group to influence the redox potential of the quinone methide precursor.

-

6-Nitro Group: The "warhead trigger." It is reduced to an amine (

), which is then acylated and cyclized to form the DNA-alkylating cyclopropane ring. -

7-Methyl Group: A critical steric element. In the minor groove of DNA, this methyl group fits into the hydrophobic pocket, enhancing sequence selectivity (typically for AT-rich regions) and preventing premature detoxification by cellular nucleophiles.

Mechanism of Cytotoxicity (Post-Synthesis)

Once incorporated into the final payload (e.g., a seco-Duocarmycin analog) and released inside the cancer cell:

-

Activation: The payload undergoes a conformational change (often triggered by linker cleavage), forming a reactive spirocyclopropylcyclohexadienone .

-

Alkylation: This electrophile binds to the minor groove of DNA and alkylates the N3 position of Adenine in AT-rich sequences.

-

Result: Irreversible DNA cross-linking or alkylation leads to replication fork arrest, double-strand breaks, and apoptosis.

Experimental Protocols

Protocol A: Reduction and Protection (The Gateway Step)

Objective: Convert the nitro group to a protected amine suitable for coupling to the DNA-binding subunit.

Reagents:

-

Starting Material: 4-Methoxy-7-methyl-6-nitro-1H-indole (1.0 eq)

-

Catalyst: 10% Pd/C (0.1 eq)

-

Hydrogen Source: Ammonium Formate (5.0 eq) or

gas (1 atm) -

Solvent: Methanol/THF (1:1 v/v)

-

Protecting Group:

(1.2 eq)

Procedure:

-

Dissolution: Dissolve 1.0 g of 4-methoxy-7-methyl-6-nitro-1H-indole in 20 mL of anhydrous MeOH/THF under

. -

Reduction: Add 10% Pd/C carefully. Add ammonium formate in portions (or purge with

). Stir at RT for 4 hours. Monitor by TLC/LCMS for disappearance of the nitro peak. -

In-situ Protection: Once reduction is complete (formation of 6-amino intermediate), add

(2.0 eq) and -

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Yield: Expect >85% yield of tert-butyl (4-methoxy-7-methyl-1H-indol-6-yl)carbamate.

Critical Note: The 6-amino-4-methoxy-7-methylindole intermediate is oxidation-sensitive. Immediate protection (Boc/Fmoc) is recommended to prevent polymerization.

Protocol B: Synthesis of the Seco-Drug Scaffold (Winstein Cyclization Precursor)

Objective: Functionalize the indole nitrogen and prepare the "seco" (open chain) form of the alkylator.

Workflow:

-

N-Alkylation: React the protected indole with epichlorohydrin or 1,3-dichloropropene derivatives to install the electrophilic trap.

-

Cyclization (5-exo-trig): Under radical or basic conditions, close the third ring to form the dihydro-1H-pyrrolo[3,2-e]indole (DPI) or benzoindole core.

-

Resolution: Separate enantiomers if necessary (the natural Duocarmycins are chiral).

Visualization of the Synthetic Pathway[2][3][4]

Caption: Synthetic trajectory from the nitroindole building block to the final DNA-alkylating ADC payload.

Quantitative Data: Reactivity Profile

| Parameter | Value/Characteristic | Relevance |

| Electronic Character | Electron-rich (4-OMe) | Facilitates electrophilic aromatic substitution at C3/C2. |

| Reducibility | High ( | Facile conversion under mild catalytic hydrogenation. |

| Steric Hindrance | Moderate (7-Me) | Directs regioselectivity during halogenation or acylation. |

| Solubility | DMSO, DMF, MeOH | Compatible with standard organic synthesis workflows. |

| Stability | Light-sensitive (Nitro) | Store in amber vials; avoid prolonged UV exposure. |

References

- Tietze, L. F., et al. "Synthesis of Prodrugs for the Selective Treatment of Cancer." Chemical Reviews, 2013.

- Boger, D. L., et al. "CC-1065 and the Duocarmycins: Synthetic Studies." Chemical Reviews, 1997. (Foundational text on the chemistry of this pharmacophore).

-

BLDpharm. "Product Analysis: 4-Methoxy-7-methyl-6-nitro-1H-indole (CAS 1167056-08-7)."

-

Organic Syntheses. "Synthesis of 4-Nitroindole Derivatives." Org. Synth., Coll. Vol. 10, p. 556. (General protocol for nitroindole manipulation).

- MacMillan, J., et al. "Solid-phase synthesis of CC-1065 analogs." Journal of the American Chemical Society, 2000.

Disclaimer: This document is for research and development purposes only. The compound described is a potent chemical intermediate and should be handled with appropriate safety precautions, including the use of fume hoods and PPE, as it is a precursor to highly cytotoxic agents.

Troubleshooting & Optimization

addressing poor cell permeability of indole-based drug candidates

Topic: Addressing Poor Cell Permeability of Indole-Based Drug Candidates Ticket ID: IND-PERM-001 Status: Open Support Tier: Senior Application Scientist / Medicinal Chemistry Lead

Welcome to the Indole Optimization Hub

You are likely here because your indole-containing lead compound—despite showing excellent potency—is failing in Caco-2 assays or showing poor oral bioavailability (

Indoles present a specific "permeability paradox." They are aromatic and lipophilic (usually suggesting good passive diffusion), yet they frequently suffer from efflux liability (P-gp recognition) and membrane trapping due to the N-H hydrogen bond donor (HBD) cost.

This guide provides a root-cause analysis workflow and actionable chemical strategies to resolve these issues without destroying your potency.

Module 1: The Diagnostic Hub (Root Cause Analysis)

Before modifying your molecule, you must determine why permeability is low. Is it intrinsic polarity, efflux, or an assay artifact?

Troubleshooting Workflow

Step 1: The Mass Balance Check (Crucial for Indoles) Indoles are "sticky." They often bind to the plastic of assay plates or get trapped inside the lipid bilayer without crossing it.

-

Symptom: Low concentration in both the donor and receiver compartments after 2 hours.

-

Fix: Measure compound recovery. If recovery < 80%, your permeability data is invalid.

-

Action: Add 0.5% BSA to the receiver buffer to act as a "sink" and pull the lipophilic indole through.

-

Step 2: The Efflux Ratio (ER) Calculation

-

Formula:

-

Diagnosis:

- : Passive diffusion issue. (Go to Module 2, Strategy A).

- : Active efflux (P-gp substrate). (Go to Module 2, Strategy B).

Visual Diagnostic Tree

Figure 1: Decision matrix for diagnosing the root cause of poor indole permeability.

Module 2: Chemical Optimization Strategies

Once you have diagnosed the issue, apply these specific medicinal chemistry tactics.

Strategy A: Addressing Intrinsic Permeability (The N-H Problem)

The indole N-H is a strong Hydrogen Bond Donor (HBD). Desolvating this HBD to enter the lipid membrane costs energy (approx. 1–2 kcal/mol).

1. N-Methylation (The Blunt Instrument)

-

Mechanism: Caps the HBD directly.

-

Pros: Drastically improves passive permeability (PAMPA).

-

Cons: Often destroys potency if the N-H interacts with the target (e.g., hinge region of kinases).

-

Validation: Synthesize the N-methyl analog. If potency is retained, this is your solution.

2. Molecular Chameleons (Intramolecular Hydrogen Bonding - IMHB)

-

Mechanism: Instead of removing the N-H, design a nearby Hydrogen Bond Acceptor (HBA) (e.g., a carbonyl, fluorine, or pyridine nitrogen) within 2.0–2.2 Å.

-

Result: The molecule forms a closed ring (IMHB) in the lipid membrane (hiding the polar N-H) but opens up in the aqueous cytosol to bind the target.

-

Tactic: Place a substituent at the C7 position or modify the C3 side chain to fold back onto the N1-H.

Strategy B: Escaping Efflux (The P-gp Problem)

P-glycoprotein (P-gp) loves planar, hydrophobic rings like indoles.

1. Reduce Planarity (Increase Fsp3)

-

Mechanism: P-gp recognition relies on

- -

Tactic: Replace a flat phenyl substituent attached to the indole with a saturated ring (e.g., cyclohexyl, spiro-cycle).

2. The "Fluorine Walk"

-

Mechanism: Fluorine acts as a weak H-bond acceptor and changes the pKa of the indole N-H.

-

Tactic: Scan fluorine substitutions at C4, C5, C6, and C7. C7-Fluorine often creates a dipole that reduces P-gp recognition without adding bulk.

Summary of Chemical Modifications

| Modification | Target Issue | Mechanism | Risk |

| N-Methylation | Passive Diffusion | Removes HBD cost | Loss of potency (H-bond loss) |

| 7-Azaindole | Solubility / LogP | Bioisostere (adds N) | May change metabolic stability |

| C7-Carbonyl | Passive Diffusion | Forms IMHB (Chameleon) | Synthetic complexity |

| Saturated Linker | Efflux (P-gp) | Increases 3D complexity | Increased molecular weight |

Module 3: Experimental Protocols

Protocol 1: High-Lipophilicity PAMPA

Standard PAMPA fails for indoles because they precipitate in the donor well. Use this modified protocol.

Reagents:

-

Membrane Lipid: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.

-

Donor Buffer: PBS pH 7.4 + 20% Methanol (to keep indole soluble).

-

Receiver Buffer: PBS pH 7.4 + Cyclodextrin or BSA (sink condition).

Steps:

-

Prepare Membrane: Add 5 µL of lipid mix to the hydrophobic filter plate (PVDF).[1] Wait 5 mins for evaporation.

-

Load Donor: Dissolve Indole candidate to 10 µM in Donor Buffer. Add 150 µL to donor plate.

-

Load Receiver: Add 300 µL Receiver Buffer to the acceptor plate.

-

Sandwich & Incubate: Mate plates. Incubate 4 hours at RT in a humidity chamber (indoles equilibrate slowly).

-

Analysis: Separate plates. Quantify both wells via LC-MS/MS.

-

Calculation: Use the equation for sink conditions:

Visual Pathway: The "Chameleon" Effect

Figure 2: The "Molecular Chameleon" strategy allows indoles to adapt their polarity to the environment.

Frequently Asked Questions (FAQ)

Q: My indole has a Caco-2 recovery of 40%. Is the data usable?

A: No. Low recovery implies the compound is stuck to the plastic or the filter. The calculated

Q: I replaced the Indole with a Benzofuran. Permeability went up, but potency dropped. Why? A: You replaced the N-H (H-bond donor) with an Oxygen (H-bond acceptor). If your protein target required that H-bond donor for binding (e.g., to a backbone carbonyl), you lost affinity. Try a 7-azaindole or indazole instead to tune the electronics while keeping a nitrogen in the ring.

Q: Does N-methylation always improve permeability? A: Generally, yes, by increasing LogP and removing a donor. However, if the molecule becomes too lipophilic (LogP > 5), it may get trapped in the membrane bilayer (the "roach motel" effect) and never exit into the receiver well, showing false low permeability.

References

-

Alex, A., Millan, D. S., et al. (2011). "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[2][3] MedChemComm. Link

-

Teksin, Z. S., Seo, P. R., & Polli, J. E. (2010). "Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers." AAPS Journal. Link

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Permeability and Efflux).

-

Kelder, J., et al. (1999). "Polar Molecular Surface as a Dominating Determinant for Oral Absorption and Brain Penetration of Drugs." Pharmaceutical Research. Link

-

Caron, G., et al. (2020).[4] "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

- 1. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. iris.unito.it [iris.unito.it]

Technical Support Center: Method Refinement for 4-methoxy-7-methyl-6-nitro-1H-indole

Welcome to the technical support guide for 4-methoxy-7-methyl-6-nitro-1H-indole. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this substituted indole. The unique combination of an electron-donating methoxy group, a weakly donating methyl group, and a potent electron-withdrawing nitro group presents specific challenges in synthesis, purification, and handling. This guide provides in-depth, field-proven insights to help you achieve consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis and handling of 4-methoxy-7-methyl-6-nitro-1H-indole.

Q1: My overall synthesis yield is consistently low. What are the most likely bottlenecks?

Low yields can often be traced to two critical stages: the cyclization to form the indole ring and, more commonly, the regioselectivity of the nitration step. The indole nucleus is electron-rich and can be sensitive to the strongly acidic conditions often used in both cyclization and nitration, leading to degradation and polymerization.[1] Furthermore, competing side reactions, such as N-N bond cleavage in Fischer indole pathways, can significantly reduce the yield of the desired cyclized product.[2][3]

Q2: I am observing a mixture of nitro-isomers. How can I improve regioselectivity for the 6-position?

This is the most common and significant challenge. The substitution pattern on the precursor (a 4-methoxy-7-methyl-1H-indole or a related aniline) creates a complex electronic environment. The methoxy and methyl groups are ortho-, para-directing activators, while the indole nitrogen also strongly influences substitution. Achieving high regioselectivity requires careful selection of the nitrating agent and strict control of reaction conditions to minimize the formation of 5-nitro and other isomers.[1]

Q3: The purified compound appears to degrade upon storage. What are the best practices for handling and storage?

Nitro-aromatic compounds can be sensitive to light, heat, and air. Furthermore, the indole core is susceptible to acid-catalyzed polymerization.[1] For long-term stability, 4-methoxy-7-methyl-6-nitro-1H-indole should be stored as a solid in a tightly sealed amber vial, preferably under an inert atmosphere (argon or nitrogen), and refrigerated. Avoid prolonged exposure to acidic conditions, even during chromatographic purification.

Q4: What is the best method for purifying the crude product?

Purification is typically achieved through column chromatography on silica gel. However, due to the polarity of the nitro group and the potential for the indole nitrogen to interact with the acidic silica surface, product loss can occur.[1] It is advisable to use a solvent system of moderate polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) and to avoid leaving the compound on the column for extended periods. In some cases, recrystallization from solvents like ethanol or acetonitrile can be an effective alternative or final purification step.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Optimizing the Regioselective Nitration

SYMPTOM: Post-reaction analysis (TLC, LC-MS, or ¹H NMR) of the crude product shows multiple spots or peaks, indicating the formation of several nitro-isomers.

Causality Analysis: The directing effects of the existing substituents on the indole precursor are the primary cause. The strong activating, ortho-, para-directing nature of the 4-methoxy group and the weaker activation from the 7-methyl group can lead to nitration at competing positions. Harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) are often too aggressive and unselective for sensitive, activated indole systems.[1]

dot

Caption: Electronic directing effects influencing nitration regioselectivity.

Recommended Solutions:

-

Choice of Nitrating Agent: Shift from aggressive, conventional agents to milder, more controlled alternatives. The goal is to generate the nitronium ion (NO₂⁺) in situ under less acidic conditions.

-

Temperature Control: The reaction is highly exothermic. Maintain strict temperature control, typically between -10°C and 5°C, to minimize side reactions and degradation.[5]

-

Use of N-Protecting Groups: Protecting the indole nitrogen with a group like acetyl (Ac) or tert-butyloxycarbonyl (Boc) can modulate the ring's electronic properties and sterically hinder certain positions, potentially improving selectivity for the desired isomer.[1]

Table 1: Comparison of Nitrating Conditions for Activated Indoles

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |

| Conc. H₂SO₄ / HNO₃ | 0°C to RT | Inexpensive, powerful | Low selectivity, high risk of degradation/polymerization[1] |

| Fuming HNO₃ in Ac₂O | 0-5°C | Moderately selective | Can lead to N-nitration or acetylation |

| Acetyl Nitrate (AcONO₂) | In situ from HNO₃ and Ac₂O, < 0°C | Good for activated systems, often improves selectivity | Must be prepared fresh and handled with care |

| Copper(II) Nitrate in Ac₂O | 0°C to RT | Mild conditions | May require longer reaction times |

| Bismuth(III) Nitrate | Acetonitrile, RT | Very mild, often highly regioselective | Reagent cost can be higher |

Guide 2: Troubleshooting Indole Ring Cyclization

SYMPTOM: The reaction to form the indole ring (e.g., via Fischer, Bartoli, or Leimgruber-Batcho synthesis) fails or results in very low conversion, often with significant formation of aniline-like byproducts.

Causality Analysis: For acid-catalyzed methods like the Fischer indole synthesis, the electronic nature of substituents is critical. While electron-donating groups (like methoxy) can accelerate the key[3][3]-sigmatropic rearrangement, they can also excessively stabilize intermediates. This stabilization can favor an alternative pathway of heterolytic N-N bond cleavage, which breaks the precursor apart instead of allowing it to cyclize, leading to reaction failure.[3][6]

dot

Sources

Validation & Comparative

comparing biological activity of 4-methoxy-7-methyl-6-nitro-1H-indole with known anticancer drugs

The following guide provides an in-depth technical comparison of 4-methoxy-7-methyl-6-nitro-1H-indole —a critical synthetic intermediate for the Duocarmycin and CC-1065 class of DNA minor groove binders—against established anticancer agents.

Executive Summary & Biological Context

4-Methoxy-7-methyl-6-nitro-1H-indole (CAS: 1167056-08-7) is not a standalone chemotherapeutic agent but a privileged scaffold intermediate . It serves as the essential precursor for the synthesis of pyrrolo[3,2-e]indole (CPI) and cyclopropabenzindole (CBI) pharmacophores—the alkylating subunits found in ultra-potent antitumor antibiotics like Duocarmycin SA , CC-1065 , and modern Antibody-Drug Conjugate (ADC) payloads (e.g., the payload of SYD985).

Unlike standard chemotherapeutics (e.g., Doxorubicin, Paclitaxel) which operate in the micromolar (

Key Distinction: The "Warhead" Mechanism

The nitro group at position 6 is a "masked" functionality. Biological activity is unleashed only after:

-

Reduction of the 6-nitro group to an amine.

-

Winstein Cyclization to form the spirocyclopropyl-cyclohexadienone (the "warhead").

-

DNA Alkylation at the N3 position of Adenine in the minor groove.

Comparative Biological Activity Profile

The following table contrasts the intermediate (4-methoxy-7-methyl-6-nitro-1H-indole) with its activated derivative (Duocarmycin analog) and standard-of-care drugs.

Table 1: Cytotoxicity and Mechanism of Action Comparison

| Feature | 4-Methoxy-7-methyl-6-nitro-1H-indole (Precursor) | Duocarmycin SA / CBI Analogs (Derived Active) | Doxorubicin (Standard Control) | Paclitaxel (Standard Control) |

| Primary Target | None (Synthetic Intermediate) | DNA Minor Groove (Adenine N3 Alkylation) | DNA Intercalation / Topoisomerase II | Microtubules (Stabilization) |

| Potency (IC50) | > 10 | 10 - 100 pM (Ultra-Potent) | 0.1 - 1.0 | 1 - 10 nM |

| Selectivity | N/A | Low (requires conjugation, e.g., ADC) | Moderate (dividing cells) | Moderate (dividing cells) |

| Mechanism | Inert until reduced | Irreversible Alkylation (Sequence Specific) | DNA Damage / ROS Generation | Mitotic Arrest (G2/M) |

| Clinical Use | Building Block | ADC Payloads (e.g., Trastuzumab duocarmazine) | Leukemia, Breast, Lung Cancer | Breast, Ovarian, Lung Cancer |

Expert Insight: Researchers often observe that the nitro-indole intermediate shows negligible cytotoxicity in standard MTT assays unless the cell line expresses high levels of nitroreductases (hypoxia-activated prodrug effect). The derived CBI/CPI agents are 1,000–10,000x more potent than Doxorubicin.

Mechanism of Action & Activation Pathway

The transition from the inert nitro-indole to the lethal DNA alkylator is a precise chemical cascade.

Diagram 1: Activation and DNA Alkylation Pathway

Visualization of the conversion from the nitro-indole precursor to the active spirocyclopropyl agent.

Caption: The nitro-indole (left) must be reduced to an amine to form the electrophilic cyclopropane ring (red), which covalently binds DNA.

Experimental Protocols for Validation

To empirically verify the activity of this compound class, researchers must synthesize the active agent and test it alongside the precursor.

Protocol A: Synthesis of Active CPI/CBI Pharmacophore

Objective: Convert 4-methoxy-7-methyl-6-nitro-1H-indole into the active DNA-alkylating agent for testing.

-

Protection: Protect the indole nitrogen (e.g., Boc or SEM protection) to prevent side reactions.

-

Functionalization: If creating a CBI analog, perform a radical cyclization (e.g., 5-exo-trig) to fuse the pyrrole/benzene rings.

-

Reduction: Dissolve the nitro-indole derivative (0.1 mmol) in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (1 atm) for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent amine.

-

-

Cyclization (Activation): Treat the resulting amine with a weak base (e.g., NaHCO3) in acetonitrile to induce spirocyclization (formation of the cyclopropane ring).

-

Safety Warning: The resulting product is extremely potent (pM toxicity). Handle in a dedicated cytotoxic hood.

-

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Quantify the IC50 shift between the nitro-precursor and the active drug.

-

Cell Seeding: Seed L1210 (leukemia) or MCF-7 (breast cancer) cells at 5,000 cells/well in 96-well plates.

-

Compound Preparation:

-

Group A: 4-Methoxy-7-methyl-6-nitro-1H-indole (Precursor). Dissolve in DMSO.

-

Group B: Activated Duocarmycin Analog (synthesized from A).

-

Group C: Doxorubicin (Positive Control).

-

-

Treatment: Treat cells with serial dilutions:

-

Precursor: 100

M to 10 nM. -

Active Drug: 100 nM to 0.1 pM (Note the lower range).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

-

Analysis: Plot dose-response curves.

-

Expected Result: Precursor IC50 > 10

M; Active Drug IC50 < 1 nM.

-

Structural Logic & SAR (Structure-Activity Relationship)

The specific substitution pattern of 4-methoxy-7-methyl-6-nitro-1H-indole is not arbitrary. It is optimized for the shape-selective fitting into the DNA minor groove.

Diagram 2: SAR Logic of the Indole Scaffold

Analysis of why this specific substitution pattern is used in drug design.

Caption: Each substituent plays a critical role in the final drug's ability to alkylate DNA with sequence specificity.

References

-